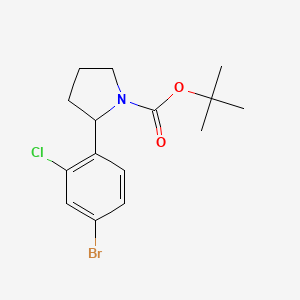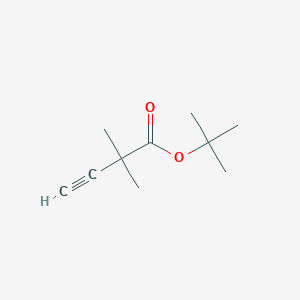
Tert-butyl 2,2-dimethylbut-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2-dimethylbut-3-ynoate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a member of the ester family, characterized by the presence of a tert-butyl group and a but-3-ynoate moiety. This compound is primarily used in research and development, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylbut-3-ynoate typically involves the esterification of 2,2-dimethylbut-3-ynoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2-dimethylbut-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Tert-butyl 2,2-dimethylbut-3-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethylbut-3-ynoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Tert-butyl but-3-ynoate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate
Comparison: Tert-butyl 2,2-dimethylbut-3-ynoate is unique due to its specific structure, which includes a tert-butyl group and a but-3-ynoate moiety. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, tert-butyl but-3-ynoate lacks the additional methyl groups present in this compound, which can influence its reactivity and applications .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethylbut-3-ynoate |
InChI |
InChI=1S/C10H16O2/c1-7-10(5,6)8(11)12-9(2,3)4/h1H,2-6H3 |
InChI Key |
HFULBMYTNHDUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
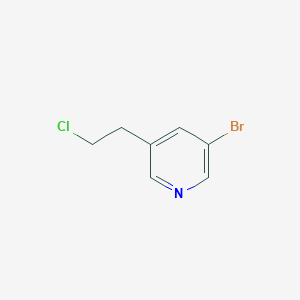

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

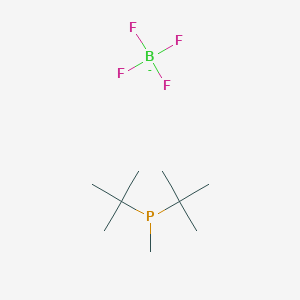

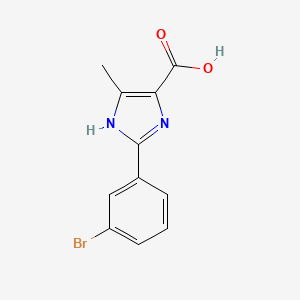
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
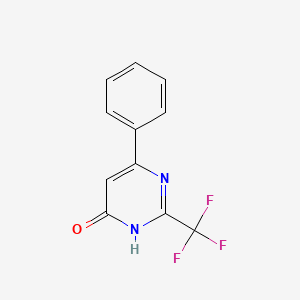

![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
